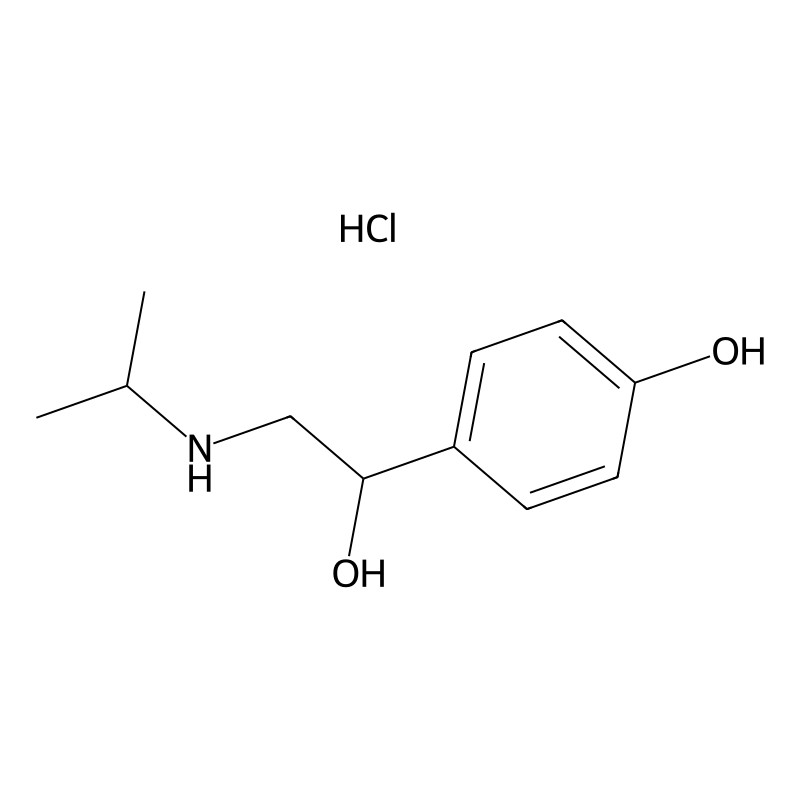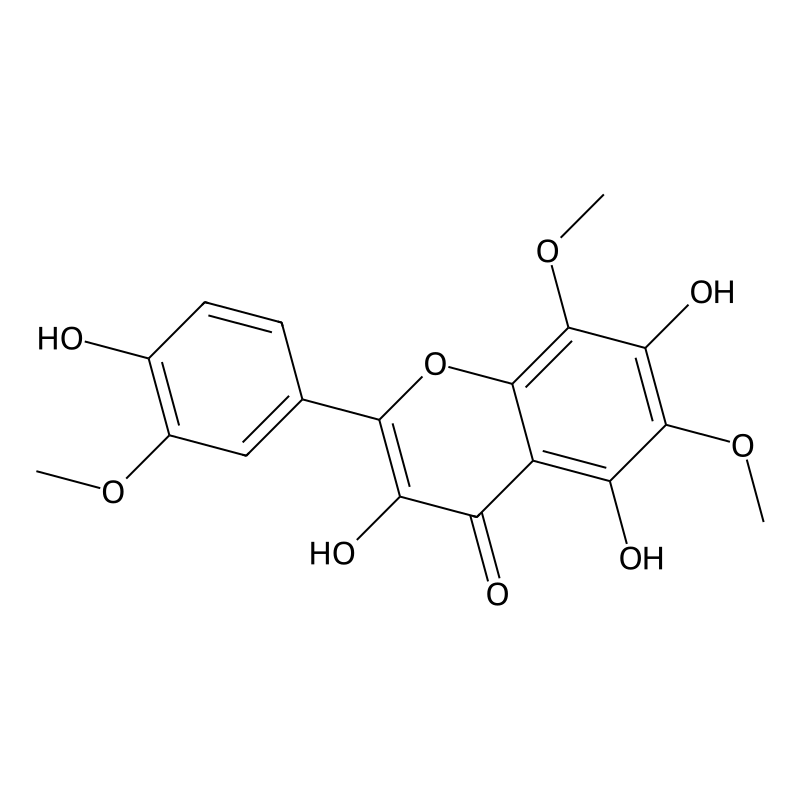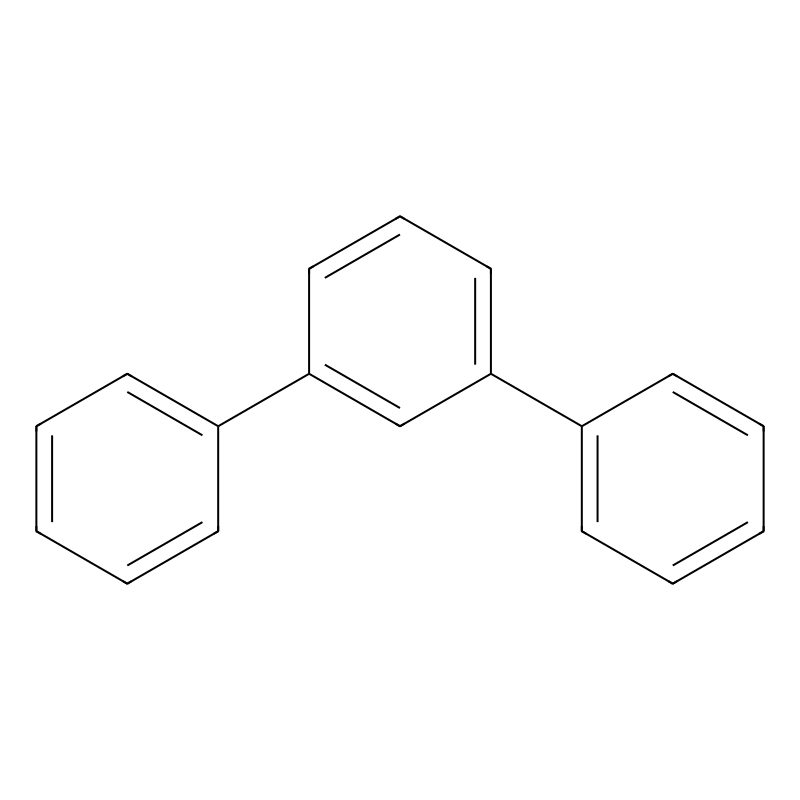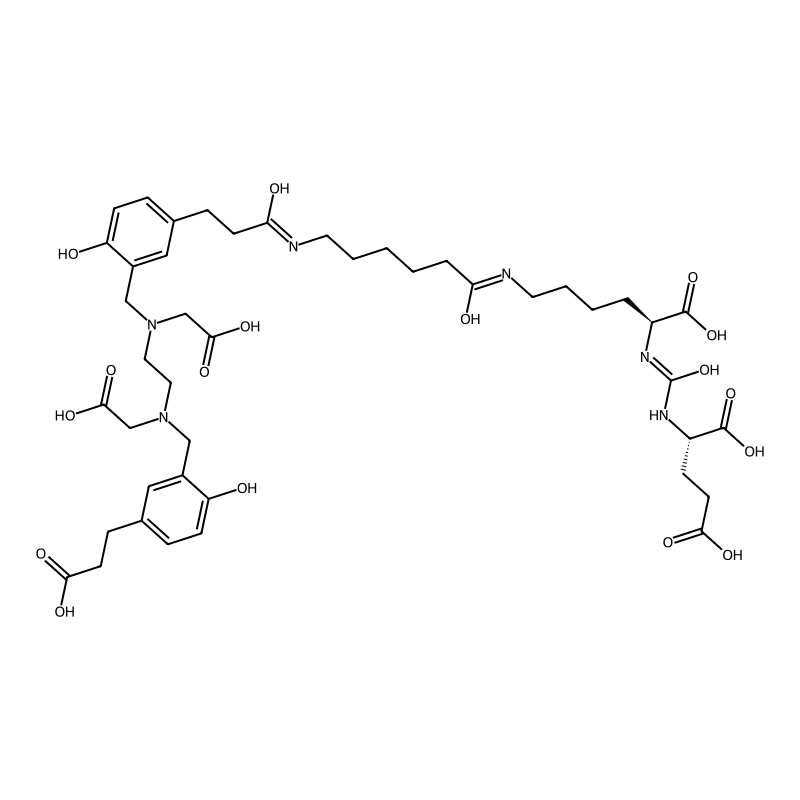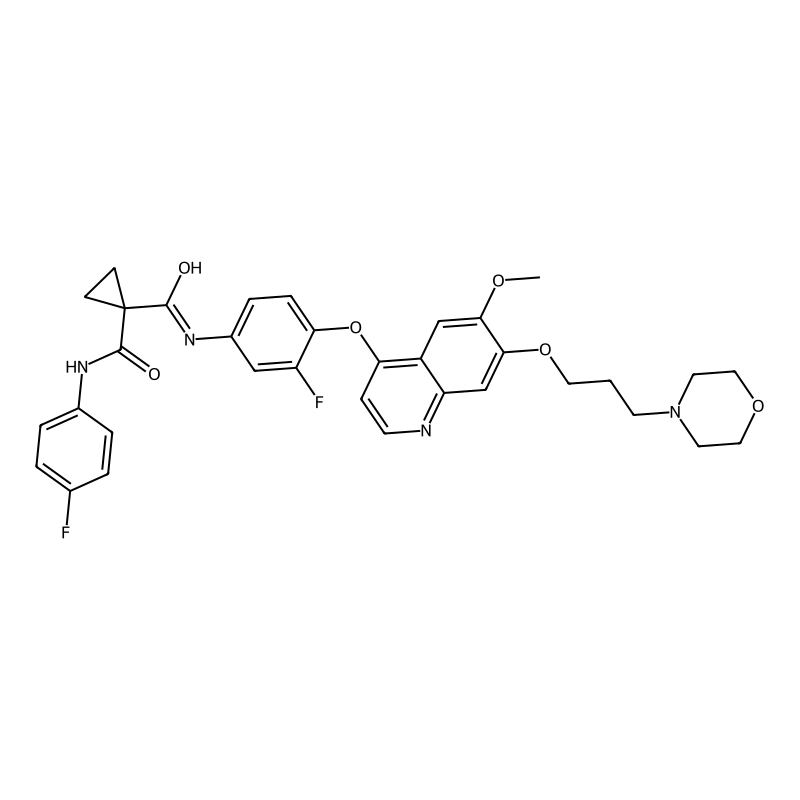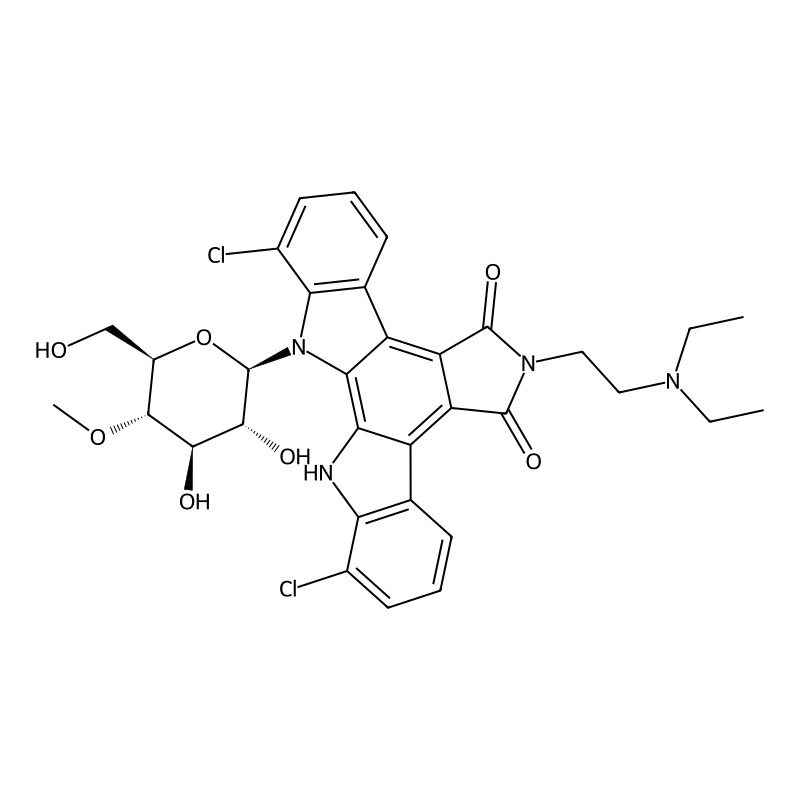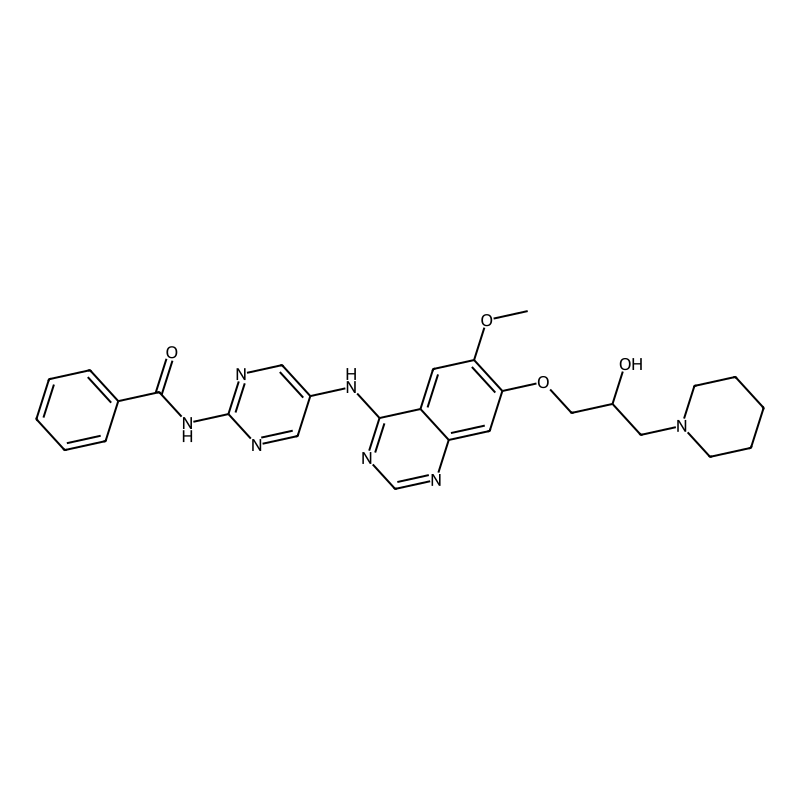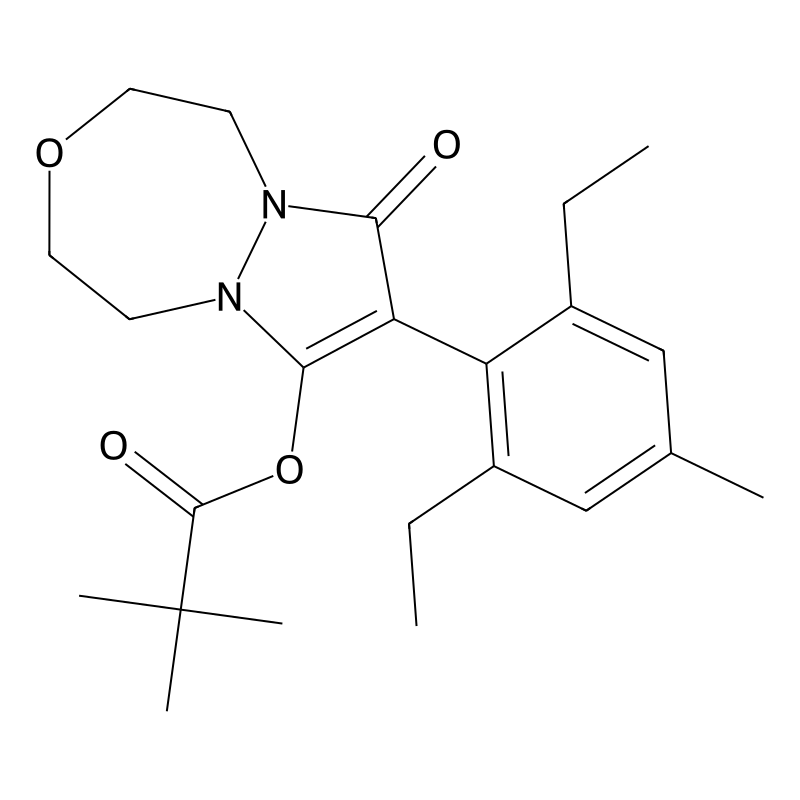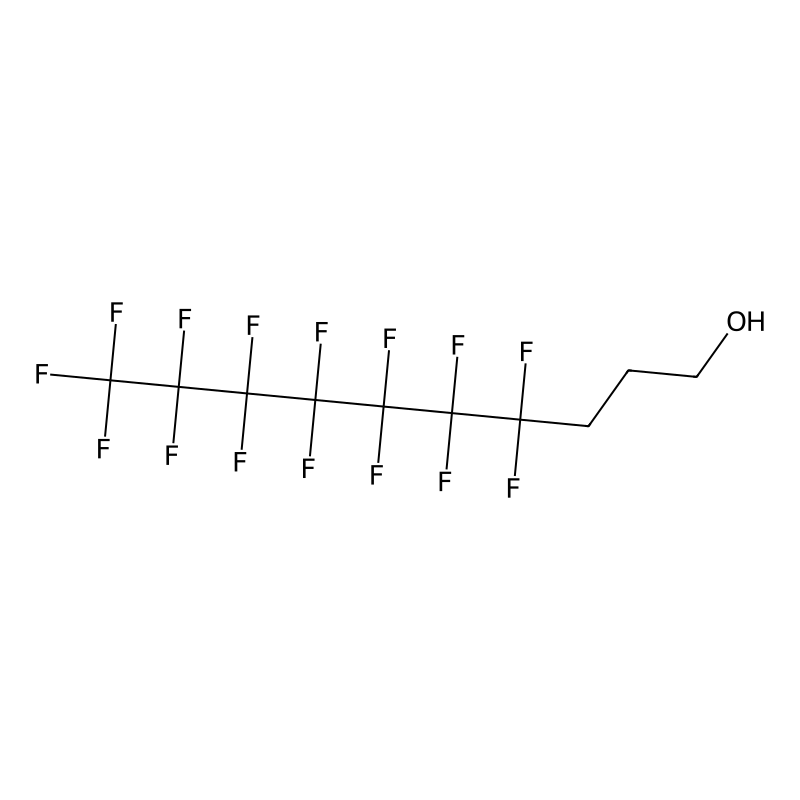2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is an organic compound characterized by the molecular formula and a molecular weight of 234.48 g/mol. This compound is a halogenated heterocyclic derivative of pyridine, featuring both bromine and chlorine substituents. Typically, it appears as a colorless to pale yellow liquid with a pungent odor, making it useful in various synthetic applications due to its reactivity and ability to introduce halogen atoms into other molecules .
- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
- Oxidation and Reduction: It can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions: This compound can engage in coupling reactions, forming more complex molecular structures.
Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
- Oxidation: Potassium permanganate or chromium trioxide are typically used.
- Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
The biological activity of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is linked to its ability to interact with various molecular targets. The halogen atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. Additionally, the compound may participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
The synthesis of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one typically involves a multi-step process:
- Chlorination: A pyridine derivative is chlorinated to introduce the chlorine atom at the desired position.
- Bromination: The chlorinated pyridine is then brominated.
- Acylation: Finally, acylation with ethanoyl chloride yields the target compound.
In industrial settings, these steps are carried out under controlled conditions to optimize yield and purity .
Studies on the interactions of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one with biological systems have shown that it can effectively bind to proteins and enzymes, leading to functional modifications that may inhibit their activity. This property is particularly relevant in drug development, where such interactions can be harnessed to design targeted therapies.
Several compounds share structural similarities with 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1-(2-chloro-4-pyridyl)ethanone | 23794-16-3 | 1.00 |
| 2-Bromo-1-(6-chloropyridin-3-yl)ethanone | 23794-13-0 | 0.89 |
| 2-Bromo-1-(2-chloropyridin-3-yl)ethanone | 237384-43-9 | 0.82 |
Uniqueness
The uniqueness of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one lies in its specific arrangement of halogen substituents on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds. The presence of both bromine and chlorine at specific positions allows for versatile synthetic applications that may not be achievable with other derivatives .
